molecular formula C28H28Cl3FN2O4 B1672453 2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid

2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid

Cat. No.: B1672453
M. Wt: 581.9 g/mol
InChI Key: YMWJDWJXIXITMD-UHFFFAOYSA-N
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Description

GW2433 is a synthetic organic compound known for its role as an agonist of the peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ). This compound has been studied for its potential therapeutic applications in metabolic diseases, including diabetes and dyslipidemia. The chemical name of GW2433 is 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW2433 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

The industrial production of GW2433 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

GW2433 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

GW2433 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study ligand-receptor interactions.

    Biology: Investigated for its role in regulating gene expression through PPAR-β/δ activation.

    Medicine: Potential therapeutic agent for treating metabolic disorders such as diabetes and dyslipidemia.

    Industry: Used in the development of new drugs targeting PPAR-β/δ.

Mechanism of Action

GW2433 exerts its effects by binding to the ligand-binding domain of PPAR-β/δ. This binding induces a conformational change in the receptor, activating it. The activated receptor then regulates the expression of genes involved in lipid and glucose metabolism. The molecular targets include genes involved in fatty acid oxidation, glucose uptake, and cholesterol metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW2433

GW2433 is unique due to its high selectivity for PPAR-β/δ, making it a valuable tool for studying the specific functions of this receptor subtype. Unlike other PPAR agonists, GW2433 has a distinct chemical structure that allows it to interact with specific regions of the receptor, providing insights into the design of selective PPAR modulators .

Properties

Molecular Formula

C28H28Cl3FN2O4

Molecular Weight

581.9 g/mol

IUPAC Name

2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36)

InChI Key

YMWJDWJXIXITMD-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW2433;  GW 2433;  GW-2433.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 3
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 5
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid
Reactant of Route 6
2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid

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